molecular formula C15H15NO4S B2553857 2-((2-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 721901-70-8

2-((2-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Cat. No. B2553857
CAS RN: 721901-70-8
M. Wt: 305.35
InChI Key: FDIRYFIEGVMNQV-UHFFFAOYSA-N
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Description

The compound "2-((2-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate" appears to be a derivative of aminothiophene, which is a class of compounds known for their heterocyclic structure containing both nitrogen and sulfur atoms within a ring. These compounds are of interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related aminothiophene derivatives has been demonstrated in the literature. For instance, the synthesis of 2-N-methylamino-3-methoxythiophene and 2-N-phenylamino-3-methoxythiophene was achieved through a novel one-pot synthesis from methyl or phenyl isothiocyanate and 1-lithiomethoxyallene, as reported in one of the studies . This method could potentially be adapted for the synthesis of "this compound" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of aminothiophenes is characterized by the presence of an amino group attached to a thiophene ring. The equilibrium between amino and imino tautomers has been observed in N-monosubstituted aminothiophenes . This tautomerism could affect the reactivity and properties of the compound , although the specific details for "this compound" would require further investigation.

Chemical Reactions Analysis

Aminothiophenes can undergo various chemical reactions, including tautomerism as mentioned earlier . Additionally, the related compounds mentioned in the first paper were used as reagents for the preparation of various heterocyclic systems, indicating that the compound of interest may also be useful in synthesizing diverse heterocyclic structures .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of aminothiophenes in general can be inferred. Aminothiophenes typically exhibit properties that make them suitable for use in organic synthesis and potentially as intermediates in pharmaceuticals. The solubility, melting point, and stability of these compounds can vary widely depending on the substituents present on the thiophene ring and the nature of the amino group .

Relevant Case Studies

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis Methods : Sahu et al. (2015) describe a method for synthesizing related compounds, including 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates. This process involves the ring opening of methyl 3-amino-6-aryl-4-oxo-4H-thieno[3,2-c]pyran-2-carboxylates by alkoxide ions, indicating a versatile approach to synthesizing various thiophene derivatives (Sahu et al., 2015).

  • Amino-imino Tautomerism : Brandsma et al. (1998) studied compounds such as 2-N-methylamino-3-methoxythiophene and 2-N-phenylamino-3-methoxythiophene, which are synthesized from methyl or phenyl isothiocyanate and 1-lithiomethoxyallene. They discovered an equilibrium with the imino tautomers, revealing important insights into the tautomeric behavior of similar compounds (Brandsma et al., 1998).

Biological and Pharmacological Applications

  • Antimicrobial Activity : Prasad et al. (2017) investigated the antimicrobial properties of 2-aminothiophene derivatives. They synthesized ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives and evaluated their antibacterial activity, demonstrating the potential of such compounds in antimicrobial applications (Prasad et al., 2017).

  • Anticancer Potential : In the context of cancer research, Thomas et al. (2014) explored methyl-2-amino-5-[2-(4-methoxyphenethyl)]thiophene-3-carboxylate, a similar compound, for its tumor-selective properties. They found it preferentially inhibited the proliferation of various tumor cell lines, indicating the potential of related compounds in cancer therapy (Thomas et al., 2014).

Electronic and Material Science Applications

  • Hole-Transporting Molecules : Li et al. (2014) reported the synthesis of electron-rich molecules containing thiophene cores, like the one , for use in perovskite-based solar cells. These compounds achieved high power conversion efficiencies, highlighting their potential in solar energy technologies (Li et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a novel compound, initial studies might focus on determining its physical and chemical properties, reactivity, and potential applications .

properties

IUPAC Name

[2-(2-methoxyanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-10-7-8-21-14(10)15(18)20-9-13(17)16-11-5-3-4-6-12(11)19-2/h3-8H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIRYFIEGVMNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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